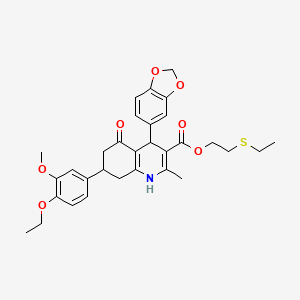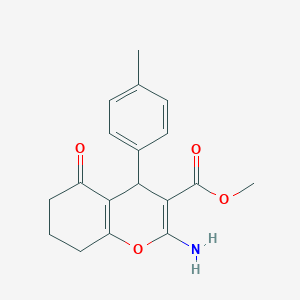![molecular formula C27H28N2O4S B11590558 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B11590558.png)
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl group, and a dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide typically involves multiple steps. One common method includes the condensation of 3-benzyl-4-oxo-1,3-thiazolidine-2-thione with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or dimethoxyphenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to biological effects.
Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-benzyl-4-oxo-1,3-thiazolidine-2-thione
- 2-(3,4-dimethoxyphenyl)ethylamine
- 4-oxo-2-thioxo-1,3-thiazolidine derivatives
Uniqueness
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C27H28N2O4S |
|---|---|
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C27H28N2O4S/c1-32-23-13-8-19(16-24(23)33-2)14-15-28-26(31)21-9-11-22(12-10-21)27-29(25(30)18-34-27)17-20-6-4-3-5-7-20/h3-13,16,27H,14-15,17-18H2,1-2H3,(H,28,31) |
InChI-Schlüssel |
BYKRBLYRQKWIHJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11590478.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11590483.png)
![8-benzyl-6-(4-butanoylpiperazin-1-yl)-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11590485.png)
![2-[(3-hydroxypropyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11590504.png)
![4-{(E)-[2-({1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-1H-1,2,3-triazol-4-yl}carbonyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11590514.png)
![prop-2-en-1-yl 8-methyl-4-oxo-6-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11590515.png)
![(3Z)-1-ethyl-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11590521.png)
![methyl (2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B11590531.png)
![4-[({(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl}acetyl)amino]benzoic acid](/img/structure/B11590536.png)

![2-benzyl-3-[3-(benzyloxy)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B11590540.png)
![(5Z)-5-({3-Chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11590545.png)


